molecular formula C6H4N4O3 B13324741 5-(1,3-oxazol-4-yl)-2H-triazole-4-carboxylic acid

5-(1,3-oxazol-4-yl)-2H-triazole-4-carboxylic acid

Cat. No.: B13324741
M. Wt: 180.12 g/mol
InChI Key: VZCXKOHNLNXONI-UHFFFAOYSA-N
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Description

5-(1,3-oxazol-4-yl)-2H-triazole-4-carboxylic acid is a heterocyclic compound that features both oxazole and triazole rings These rings are known for their significant roles in medicinal chemistry due to their diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(1,3-oxazol-4-yl)-2H-triazole-4-carboxylic acid typically involves the formation of the oxazole and triazole rings through cyclization reactions. One common method involves the use of tosylmethyl isocyanide (TosMIC) with aromatic aldehydes to form oxazoles . The triazole ring can be synthesized through the cyclization of hydrazides with carboxylic acids or their derivatives . The reaction conditions often require the use of catalysts such as palladium or copper to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. The choice of solvents, catalysts, and reaction conditions is optimized to ensure high purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

5-(1,3-oxazol-4-yl)-2H-triazole-4-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives with different functional groups .

Mechanism of Action

The mechanism of action of 5-(1,3-oxazol-4-yl)-2H-triazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of enzymes and receptors, affecting various biochemical processes. For example, it may inhibit certain kinases or modulate GABA receptors, leading to changes in cellular signaling and function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(1,3-oxazol-4-yl)-2H-triazole-4-carboxylic acid is unique due to its combination of oxazole and triazole rings, which confer distinct chemical and biological properties. This dual-ring structure allows for diverse interactions with biological targets, making it a versatile compound in research and development .

Properties

Molecular Formula

C6H4N4O3

Molecular Weight

180.12 g/mol

IUPAC Name

5-(1,3-oxazol-4-yl)-2H-triazole-4-carboxylic acid

InChI

InChI=1S/C6H4N4O3/c11-6(12)5-4(8-10-9-5)3-1-13-2-7-3/h1-2H,(H,11,12)(H,8,9,10)

InChI Key

VZCXKOHNLNXONI-UHFFFAOYSA-N

Canonical SMILES

C1=C(N=CO1)C2=NNN=C2C(=O)O

Origin of Product

United States

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